5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole
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Overview
Description
5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole can be achieved through several methods. One notable method involves the reaction of lithiated methoxyallene with isopropyl isothiocyanate and propargyl bromide. This reaction proceeds through a one-pot synthesis and [1,5]-sigmatropic isomerization of 1-aza-1,3,4-triene to conjugated 2-aza-1,3,5-triene, followed by deprotonation of the S-methylene fragment and intramolecular cyclization involving the imino group .
Chemical Reactions Analysis
5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Cyclodimerization: This compound can undergo [2+2]-cyclodimerization to form highly functionalized 1,3-bis(methylene)cyclobutane.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the delocalization of π-electrons.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Scientific Research Applications
5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitution reactions, which can modulate the activity of enzymes and receptors. Additionally, the compound’s ability to undergo cyclodimerization can lead to the formation of biologically active cyclobutane derivatives .
Comparison with Similar Compounds
5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole can be compared with other thiazole derivatives such as:
4,5-Dihydro-2-(methylthio)-thiazole: This compound has a similar structure but contains a methylthio group at the C-2 position.
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate: This derivative has an ethylimino group at the C-2 position and a carboxylate group at the C-5 position.
The uniqueness of this compound lies in its ability to undergo [2+2]-cyclodimerization to form highly functionalized cyclobutane derivatives, which have diverse applications in synthetic chemistry and biological research .
Properties
CAS No. |
918960-43-7 |
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Molecular Formula |
C6H7NS |
Molecular Weight |
125.19 g/mol |
InChI |
InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h1,4H2,2H3 |
InChI Key |
HIZMWPKSRRXPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCSC1=C=C |
Origin of Product |
United States |
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